4-(iodomethyl)-9H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(iodomethyl)-9H-xanthene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a fluorescent dye that is commonly used in various laboratory experiments and research studies.
Mechanism of Action
The mechanism of action of 4-(iodomethyl)-9H-xanthene involves the formation of a covalent bond between the dye and the labeled molecule. The iodomethyl group in the dye reacts with the amino or thiol groups of the labeled molecule, resulting in the formation of a stable covalent bond. The resulting complex emits a bright green fluorescence when excited by light of a specific wavelength.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on the labeled molecules. The covalent bond formed between the dye and the labeled molecule is stable and does not affect the function or structure of the molecule. However, the size and charge of the dye may affect the solubility and mobility of the labeled molecule.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(iodomethyl)-9H-xanthene as a fluorescent dye is its high sensitivity and specificity. The dye emits a bright green fluorescence that is easily detectable, even at low concentrations. Additionally, the covalent bond formed between the dye and the labeled molecule is stable, allowing for long-term imaging and analysis.
However, there are also limitations to using this compound in lab experiments. The size and charge of the dye may affect the solubility and mobility of the labeled molecule. Additionally, the covalent bond formed between the dye and the labeled molecule may interfere with the function or structure of the molecule.
Future Directions
For the use of 4-(iodomethyl)-9H-xanthene in scientific research include the development of new synthesis methods and derivatives, as well as the use of the dye in live-cell imaging studies.
Synthesis Methods
4-(iodomethyl)-9H-xanthene can be synthesized using various methods. One of the most common methods involves the reaction of 9H-xanthene-4-carboxylic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
4-(iodomethyl)-9H-xanthene has a wide range of applications in scientific research. It is commonly used as a fluorescent dye to label various biological molecules such as proteins, nucleic acids, and lipids. The dye emits a bright green fluorescence when excited by light of a specific wavelength, making it easy to detect and visualize the labeled molecules.
properties
CAS RN |
178685-06-8 |
---|---|
Molecular Formula |
C14H11IO |
Molecular Weight |
322.14 g/mol |
IUPAC Name |
4-(iodomethyl)-9H-xanthene |
InChI |
InChI=1S/C14H11IO/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h1-7H,8-9H2 |
InChI Key |
FXDOYEMUNQSHCW-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=CC=C2)CI)OC3=CC=CC=C31 |
Canonical SMILES |
C1C2=C(C(=CC=C2)CI)OC3=CC=CC=C31 |
synonyms |
4-(IODOMETHYL)-9H-XANTHENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.